N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide
Overview
Description
“N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide” is a chemical compound with the CAS Number: 23676-63-3 . It has a molecular weight of 180.21 . The compound is light yellow to yellow in color and appears as a powder or crystals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N4O/c1-5-10-3-7(8(9)12-5)4-11-6(2)13/h3H,4H2,1-2H3,(H,11,13)(H2,9,10,12)
. This indicates that the compound has a pyrimidine ring with an amino group and a methyl group attached to it. The compound also has an acetamide group attached to the pyrimidine ring .
Physical And Chemical Properties Analysis
The compound is a light yellow to yellow powder or crystals . It has a molecular weight of 180.21 . The compound is stored at room temperature .
Scientific Research Applications
Synthesis of Thiamine Intermediates
Studies have shown the utility of N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide in the synthesis of thiamine. For instance, the Thorpe-Ziegler cyclization of certain acetamidine derivatives yields important intermediates for thiamine synthesis. These intermediates can then be converted through various chemical reactions, demonstrating the compound's role in vitamin B1 production (Edenhofer, Spiegelberg, & Oberhänsli, 1975).
Pharmaceutical Research
In pharmaceutical research, derivatives of N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide are synthesized for various therapeutic potentials. For example, modifications of the core pyrimidine moiety have led to the development of potent ligands for the histamine H4 receptor, demonstrating anti-inflammatory and antinociceptive activities (Altenbach et al., 2008).
Advanced Organic Synthesis
The compound is also involved in complex organic synthesis processes. Research has outlined its role in generating pyrimidine derivatives through reactions with amidine salts. These studies contribute to the broader understanding of pyrimidine chemistry and its applications in drug development and other fields of chemistry (Evans & Robertson, 1973).
Development of Scalable Syntheses
Efforts have been made to develop scalable syntheses processes for thiamine intermediates using N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide. These methods aim to provide more efficient and cost-effective routes for producing these valuable compounds, showcasing the significance of this chemical in industrial applications (Zhao, Ma, & Chen, 2012).
Antimicrobial Activity Research
Research into the antimicrobial properties of pyrimidine derivatives, which can be synthesized from N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide, has demonstrated potential antibacterial and antifungal activities. This suggests possible applications in developing new antimicrobial agents (Hossan et al., 2012).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed or if it comes into contact with the eyes . The hazard statements associated with the compound are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary statements include P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do), and P351 (Rinse cautiously with water for several minutes) .
properties
IUPAC Name |
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-5-10-3-7(8(9)12-5)4-11-6(2)13/h3H,4H2,1-2H3,(H,11,13)(H2,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZFUSAWDLRCLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CNC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342988 | |
Record name | N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide | |
CAS RN |
23676-63-3 | |
Record name | N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(4-amino-2-methylpyrimidin-5-yl)methyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.